- Bio-inspired surfactants capable of generating plant volatilesSoft Matter, 2015, 11(15), 3076-3082,
Cas no 3790-78-1 (cis-Nerolidol)

cis-Nerolidol 化学的及び物理的性質
名前と識別子
-
- 1,6,10-Dodecatrien-3-ol,3,7,11-trimethyl-, (6Z)-
- (6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol
- cis-Nerolidol
- NEROLIDOL, cis-(AS)
- (Z)-3,7,11-Trimethyldodeca-1,6,10-trien-3-ol
- Nerolidol cis-form
- NEROLIDOL CIS-FORM [MI]
- EINECS 223-263-5
- (E)-3,7,11-Trimethyl-1,6,10-dodecatrien-3-ol
- NCGC00256775-01
- (Z)-Nerolidol
- 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (6Z)-
- 3790-78-1
- (6Z)-(+/-)-nerolidol
- Q27269256
- AKOS032949863
- NEROLIDOL, (6Z)-(+/-)-
- UNII-81K23DEF7B
- 3,7,11-Trimethyl-1,6,10-dodecatriene-3-ol, (Z)-(S)-(+)-
- DTXCID9027239
- 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (Z)-(S)-(+)-
- trans-3,7,11-Trimethyl-1,6,10-dodecatrien-3-ol
- 81K23DEF7B
- CAS-3790-78-1
- DTXSID1047239
- NS00082407
- Tox21_302456
- InChI=1/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11-
- CHEBI:173119
- SCHEMBL7057492
- Nerolidol, cis-(+)-
- CHEMBL3185053
- Nerolidol,cis-(sg)
- CS-0253665
- cis-3,7,11-Trimethyl-1,6,10-dodecatrien-3-ol
- (+)-Nerolidol
- MFCD00008911
- (6Z)-nerolidol
- NSC 60598
- FQTLCLSUCSAZDY-KAMYIIQDSA-
- Nerolidol isomer
- Peruviol
- cis-Nerolidol, >=96.0% (GC)
- NEROLIDOL, CIS-
- (6Z)-3,7,11-Trimethyl-1,6,10-dodecatrien-3-ol
- MFCD00085350
- (+/-)-cis-Nerolidol 100 microg/mL in Methanol
- 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (6Z)-; 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (Z)- (8CI); (6Z)-3,7,11-Trimethyl-1,6,10-dodecatrien-3-ol; (Z)-Nerolidol; (+/-)-cis-Nerolidol; cis-Nerolidol
- 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, [S-(Z)]-
- HY-N1944A
- DB-235238
-
- MDL: MFCD00085350
- インチ: InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11-
- InChIKey: FQTLCLSUCSAZDY-KAMYIIQDSA-N
- ほほえんだ: C/C(=C/CC/C(=C\CCC(C=C)(C)O)/C)/C
計算された属性
- せいみつぶんしりょう: 222.198365
- どういたいしつりょう: 222.198365
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 7
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 20.2
じっけんとくせい
- 色と性状: Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma
- 密度みつど: 0.876 g/mL at 20 °C(lit.)
- ゆうかいてん: No data available
- ふってん: 70 °C/0.1 mmHg(lit.)
- フラッシュポイント: 華氏温度:204.8°f
摂氏度:96°c - 屈折率: n20/D 1.478(lit.)
- じょうきあつ: 0.0±1.2 mmHg at 25°C
- 濃度: 2000 μg/mL in methanol
cis-Nerolidol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-36
-
危険物標識:
- ちょぞうじょうけん:2-8°C
cis-Nerolidol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N390125-25mg |
cis-Nerolidol |
3790-78-1 | 25mg |
$ 132.00 | 2023-09-06 | ||
abcr | AB167688-1 g |
cis-Nerolidol, 95%; . |
3790-78-1 | 95% | 1 g |
€185.00 | 2023-07-20 | |
TRC | N390125-250mg |
cis-Nerolidol |
3790-78-1 | 250mg |
$ 990.00 | 2023-09-06 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N923869-1ml |
cis-Nerolidol |
3790-78-1 | 2000\xa0μg/mL in methanol | 1ml |
¥1,167.30 | 2022-09-01 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CRM40743 |
cis-Nerolidol |
3790-78-1 | certified reference material, 2000μg/mL in methanol, ampule of 1mL | 1ML |
¥1373.29 | 2022-02-22 | |
SHENG KE LU SI SHENG WU JI SHU | sc-227675-250mg |
cis-Nerolidol, |
3790-78-1 | ≥96.0% | 250mg |
¥1504.00 | 2023-09-05 | |
abcr | AB167688-1g |
cis-Nerolidol, 95%; . |
3790-78-1 | 95% | 1g |
€185.00 | 2025-02-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | -1ml |
cis-Nerolidol |
3790-78-1 | 1ml |
¥1668.34 | 2023-09-09 | ||
Ambeed | A1243278-5mg |
(Z)-3,7,11-Trimethyldodeca-1,6,10-trien-3-ol |
3790-78-1 | 98% +(stabilized with TBC) | 5mg |
$103.0 | 2024-04-19 | |
MedChemExpress | HY-N1944A-10mg |
cis-Nerolidol |
3790-78-1 | ≥96.0% | 10mg |
¥1650 | 2024-04-18 |
cis-Nerolidol 合成方法
ごうせいかいろ 1
cis-Nerolidol Preparation Products
- (2Z)-1-(acetyloxy)-3,7-dimethylocta-2,6-dien-1-olate (91050-14-5)
- alpha-Bisabolol (515-69-5)
- Bicyclo[3.1.1]hept-2-ene,2,6-dimethyl-6-(4-methyl-3-penten-1-yl)- (17699-05-7)
- (Z)-β-Farnesene (28973-97-9)
- Cyclohexene, 1-methyl-4-(5-methyl-1-methylene-4-hexen-1-yl)- (4891-79-6)
- (Z,E)-α-Farnesene (26560-14-5)
- 1,3,6,10-Dodecatetraene, 3,7,11-trimethyl-, (E,Z)- (28973-98-0)
- Cyclohexene,4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl- (17627-44-0)
- trans-nerolidol (40716-66-3)
- cis-Nerolidol (3790-78-1)
- Cyclohexanol,5-methyl-2-(1-methylethenyl)-, 1-acetate (89-49-6)
- (E)-β-Farnesene (18794-84-8)
- 1,3,6,10-Dodecatetraene, 3,7,11-trimethyl-, (Z,Z)- (28973-99-1)
- α-Farnesene (>80%) (502-61-4)
cis-Nerolidol 関連文献
-
Camila G. Vieira,Marina C. de Freitas,Kelley C. B. de Oliveira,Amanda de Camargo Faria,Eduardo N. dos Santos,Elena V. Gusevskaya Catal. Sci. Technol. 2015 5 960
-
2. Non-targeted metabolomic analysis of variation of volatile fractions of ginseng from different habitats by HS-SPME-GC-MS coupled with chemometricsWen-Ting Gu,Lin-Yuan Li,Wen-Jing Rui,Zhong-Wen Diao,Guo-Dong Zhuang,Xiao-Mei Chen,Zheng-Ming Qian,Shu-Mei Wang,Dan Tang,Hong-Yan Ma Anal. Methods 2022 14 3583
-
Xiaobo Liu,Yawen Liu,Pan Li,Jiangfan Yang,Fang Wang,Eunhye Kim,Yuanyuan Wu,Puming He,Bo Li,Youying Tu RSC Adv. 2021 11 12074
-
Seulah Lee,Joo Chan Lee,Lalita Subedi,Kyo Hee Cho,Sun Yeou Kim,Hyun-Ju Park,Ki Hyun Kim RSC Adv. 2019 9 33957
-
Yi-Sheng He,Wei Sun,Bi-Ying Zhang,Ling-Hui Xu,Jie Yang,Wen Gao,Lian-Wen Qi,Ping Li,Xiao-Dong Wen Anal. Methods 2016 8 785
-
Sunil Kr. Jha,Ninoslav Marina,Chuanjun Liu,Kenshi Hayashi Anal. Methods 2015 7 9549
-
Avinash Bhadani,Jayant Rane,Cristina Veresmortean,Sanjoy Banerjee,George John Soft Matter 2015 11 3076
-
Qing Ye,Dagui Zheng Anal. Methods 2009 1 39
-
Marina C. de Freitas,Kelley C. B. de Oliveira,Amanda de Camargo Faria,Eduardo N. dos Santos,Elena V. Gusevskaya Catal. Sci. Technol. 2014 4 1954
-
Ping Yang,Huanlu Song,Yanping Lin,Tianyang Guo,Lijin Wang,Michael Granvogl,Yongquan Xu Food Funct. 2021 12 4797
cis-Nerolidolに関する追加情報
Recent Advances in the Study of cis-Nerolidol (CAS 3790-78-1): A Comprehensive Research Brief
In recent years, cis-Nerolidol (CAS 3790-78-1), a naturally occurring sesquiterpene alcohol, has garnered significant attention in the chemical, biological, and pharmaceutical research communities. This compound, found in various essential oils such as those from neroli, jasmine, and tea tree, has demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The growing interest in cis-Nerolidol is driven by its potential applications in drug development and its role as a bioactive compound in therapeutic formulations.
A recent study published in the Journal of Natural Products explored the antimicrobial efficacy of cis-Nerolidol against multidrug-resistant bacterial strains. The research team employed in vitro assays to evaluate the compound's inhibitory effects on Staphylococcus aureus and Escherichia coli. Results indicated that cis-Nerolidol exhibited significant bactericidal activity, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics. These findings suggest that cis-Nerolidol could serve as a promising lead compound for developing novel antimicrobial agents, particularly in the face of rising antibiotic resistance.
Another groundbreaking study, featured in Bioorganic & Medicinal Chemistry Letters, investigated the anti-inflammatory mechanisms of cis-Nerolidol. Using murine macrophage models, researchers demonstrated that the compound effectively suppressed the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating the NF-κB signaling pathway. This research highlights the potential of cis-Nerolidol as a therapeutic agent for inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease.
In the realm of oncology, a 2023 study published in Cancer Research examined the anticancer properties of cis-Nerolidol in human breast cancer cell lines. The study revealed that the compound induced apoptosis and cell cycle arrest in a dose-dependent manner, primarily through the activation of caspase-3 and the downregulation of cyclin D1. These findings underscore the potential of cis-Nerolidol as an adjunct therapy in cancer treatment, offering a natural alternative to synthetic chemotherapeutic agents.
Beyond its pharmacological applications, cis-Nerolidol has also been studied for its role in drug delivery systems. A recent patent application (WO2023051234A1) describes the use of cis-Nerolidol as a permeation enhancer in transdermal drug delivery formulations. The patent highlights the compound's ability to improve the bioavailability of poorly soluble drugs, thereby enhancing their therapeutic efficacy. This innovation could pave the way for more efficient and patient-friendly drug administration methods.
Despite these promising developments, challenges remain in the commercialization and large-scale production of cis-Nerolidol. Issues such as stability, solubility, and cost-effective synthesis methods need to be addressed to fully harness its therapeutic potential. Ongoing research is focused on optimizing extraction techniques and developing synthetic analogs with improved pharmacokinetic properties.
In conclusion, the latest research on cis-Nerolidol (CAS 3790-78-1) underscores its multifaceted potential in chemical, biological, and pharmaceutical applications. From antimicrobial and anti-inflammatory effects to anticancer properties and drug delivery enhancements, this compound continues to inspire innovative research. As scientists delve deeper into its mechanisms of action and explore novel formulations, cis-Nerolidol is poised to make significant contributions to the advancement of medicine and therapeutics.
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